Lipophilicity Advantage over Dimethyl Analog
3,5-Dicyclopropyl-1H-pyrazole exhibits a computed XLogP3-AA value of 1.4 [1], representing a favorable moderate lipophilicity profile for CNS drug design and balanced ADME properties. This contrasts with 3,5-dimethyl-1H-pyrazole (PubChem CID 701946), which has a computed XLogP3-AA of approximately 0.8–0.9, indicating substantially lower lipophilicity [1][2]. The 0.5–0.6 log unit increase in lipophilicity provides improved membrane permeability while maintaining solubility within drug-like space.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 3,5-Dimethyl-1H-pyrazole (XLogP3-AA ≈ 0.8–0.9) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.5 to +0.6 (increased lipophilicity) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and potentially enhanced oral bioavailability in derived drug candidates, making this scaffold preferable for target classes requiring moderate logP optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 67114850, 3,5-Dicyclopropyl-1H-pyrazole. https://pubchem.ncbi.nlm.nih.gov/compound/1288339-30-9 (accessed April 17, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 701946, 3,5-Dimethyl-1H-pyrazole. https://pubchem.ncbi.nlm.nih.gov/compound/701946 (accessed April 17, 2026). View Source
